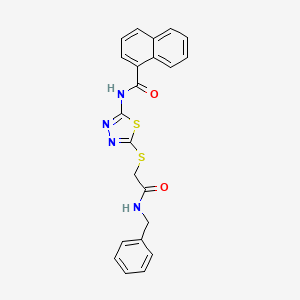

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzylamino group, a thiadiazole ring, and a naphthamide group . The benzylamino group consists of a benzyl group attached to an amine functional group . The thiadiazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, benzylamines can be produced by the reaction of benzyl chloride and ammonia .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s challenging to provide a detailed molecular structure analysis .Applications De Recherche Scientifique

Anticancer Potential

The synthesis of 1,3,4-thiadiazole derivatives, including N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, has been explored for their potential anticancer properties. Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects on various human cancer cell lines, such as A549 human lung adenocarcinoma, MCF-7 human breast adenocarcinoma, and HepG2 human hepatocellular carcinoma. These compounds have been found to induce apoptosis in cancer cells, highlighting their promise as anticancer agents (Altıntop et al., 2019).

Antimicrobial and Antifungal Activities

1,3,4-Thiadiazole derivatives have also been investigated for their antimicrobial and antifungal activities. Research indicates that these compounds show significant activity against various bacterial and fungal species. This broad spectrum of antimicrobial efficacy suggests that thiadiazole derivatives could be valuable in the development of new antimicrobial agents (Srivastava, Yadav, & Srivastava, 2005).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. These compounds have shown promising efficacy against Bursaphelenchus xylophilus, a nematode causing significant damage to pine trees. The findings suggest potential agricultural applications for these compounds in controlling nematode infestations (Liu et al., 2022).

Antioxidant Activity

Some thiadiazole derivatives have been synthesized and evaluated for their antioxidant activity. The structural versatility of thiadiazole compounds allows for the modification of their chemical properties, making them suitable candidates for antioxidant applications. This research area is particularly relevant in the context of developing therapeutic agents that can combat oxidative stress-related diseases (Al-Haidari & Al-Tamimi, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S2/c27-19(23-13-15-7-2-1-3-8-15)14-29-22-26-25-21(30-22)24-20(28)18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTBPCQIPWHBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2811862.png)

![1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2811867.png)

![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)

![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2811877.png)

![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811881.png)